molecular formula C9H9F3N2O B1458448 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1788672-91-2

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1458448
CAS RN: 1788672-91-2
M. Wt: 218.18 g/mol
InChI Key: KWHAZLXWMDRFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol, also known as PTZ-343, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Scientific Research Applications

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has been used in various scientific research applications, including as a tool to study the function of GABA-A receptors, which are important targets for drugs used to treat anxiety and insomnia. 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has also been used to investigate the role of GABA-A receptors in the regulation of sleep, memory, and learning. Additionally, 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has been used in studies to investigate the effects of alcohol on the brain and the potential for developing drugs to treat alcohol addiction.

Mechanism of Action

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol enhances the activity of GABA-A receptors by increasing the affinity of the receptor for GABA, resulting in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has been shown to have various biochemical and physiological effects, including enhancing the sedative and hypnotic effects of GABA-A receptor agonists, such as benzodiazepines. 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has also been shown to increase the duration and depth of sleep in animal models. Additionally, 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has been shown to have anxiolytic effects and to reduce alcohol consumption in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol in lab experiments is its high potency and selectivity for GABA-A receptors. This allows for precise manipulation of GABA-A receptor activity without affecting other neurotransmitter systems. However, one limitation of using 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is its potential for off-target effects, which may complicate data interpretation.

Future Directions

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol has the potential for various future directions in scientific research. One potential direction is the development of 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol analogs with improved pharmacokinetic properties and reduced off-target effects. Additionally, 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol may be useful in developing drugs to treat alcohol addiction and other conditions related to GABA-A receptor dysfunction. Further studies are needed to fully understand the potential applications of 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol in scientific research.

properties

IUPAC Name

2-[1-prop-2-ynyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-2-4-14-6-7(3-5-15)8(13-14)9(10,11)12/h1,6,15H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAZLXWMDRFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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